2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid
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Overview
Description
N-Bsmoc-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a benzenesulfonylmethoxycarbonyl (Bsmoc) group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under specific conditions. It appears as white to cream-colored crystals or powder and has a melting point range of 159.0-165.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-glycine involves multiple steps. One common method includes:
Step 1: Reacting glycine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form N-benzenesulfonyl glycine.
Industrial Production Methods: Industrial production of N-Bsmoc-glycine typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-Bsmoc-glycine undergoes various chemical reactions, including:
Substitution Reactions: The Bsmoc group can be selectively removed under acidic conditions, making it useful in peptide synthesis.
Oxidation and Reduction: While the Bsmoc group is stable under mild oxidative and reductive conditions, extreme conditions can lead to its cleavage.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Bsmoc group.
Oxidation: Mild oxidizing agents like sodium perborate can be used without affecting the Bsmoc group.
Major Products:
Scientific Research Applications
N-Bsmoc-glycine is widely used in scientific research, particularly in:
Chemistry: As a protected amino acid in peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.
Biology: In the study of protein structure and function, where it helps in the synthesis of specific peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools
Mechanism of Action
The primary mechanism of action of N-Bsmoc-glycine involves its role as a protected amino acid in peptide synthesis. The Bsmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Bsmoc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
N-Boc-glycine: Another protected form of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Cbz-glycine: Here, the amino group is protected by a benzyloxycarbonyl (Cbz) group.
N-Fmoc-glycine: The amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Comparison:
Stability: N-Bsmoc-glycine is more stable under acidic conditions compared to N-Boc-glycine but less stable than N-Fmoc-glycine.
Ease of Removal: The Bsmoc group can be removed under milder conditions compared to the Boc group, making it advantageous in certain synthetic applications.
Properties
Molecular Formula |
C12H11NO6S |
---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H11NO6S/c14-11(15)5-13-12(16)19-6-8-7-20(17,18)10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,13,16)(H,14,15) |
InChI Key |
VWCUGFUWQVWBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)COC(=O)NCC(=O)O |
Origin of Product |
United States |
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